molecular formula C9H10FNO2 B14834410 3-Fluoro-2-hydroxy-N,N-dimethylbenzamide

3-Fluoro-2-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14834410
M. Wt: 183.18 g/mol
InChI Key: SIVCGPQKZZYWPD-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxy-N,N-dimethylbenzamide is a substituted benzamide derivative characterized by a fluorine atom at the 3-position and a hydroxyl group at the 2-position of the aromatic ring, along with N,N-dimethyl substitution on the amide nitrogen.

The structural features of this compound—specifically the fluorine atom and hydroxyl group—impart unique electronic and steric properties. The hydroxyl group may act as a hydrogen bond donor, enabling participation in intra- or intermolecular interactions that affect conformational stability or solid-state packing .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

3-fluoro-2-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C9H10FNO2/c1-11(2)9(13)6-4-3-5-7(10)8(6)12/h3-5,12H,1-2H3

InChI Key

SIVCGPQKZZYWPD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-hydroxy-N,N-dimethylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-fluorophenol.

    Nitration: The 3-fluorophenol undergoes nitration to introduce a nitro group at the ortho position relative to the hydroxyl group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Acylation: The resulting 3-fluoro-2-aminophenol is then acylated with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to yield 3-Fluoro-2-hydroxy-N,N-dimethylbenzamide.

Industrial Production Methods

Industrial production methods for 3-Fluoro-2-hydroxy-N,N-dimethylbenzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the fluorine atom, resulting in the formation of 2-hydroxy-N,N-dimethylbenzamide.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 3-fluoro-2-oxo-N,N-dimethylbenzamide.

    Reduction: Formation of 2-hydroxy-N,N-dimethylbenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1. Substituent Effects on Esterification Yields of N,N-Dimethylbenzamides

Substituent Position Substituent Group Yield (%) Reference
Para H 78
Para OMe 65
Para CF₃ 84
Meta CF₃ 77
Para Cl 83
Meta Me 27
Ortho Me Trace

For 3-fluoro-2-hydroxy-N,N-dimethylbenzamide, the meta-fluoro substituent likely exerts a moderate electron-withdrawing effect, comparable to para-CF₃ but less pronounced. However, the ortho-hydroxyl group introduces steric hindrance and hydrogen bonding, which may counteract electronic activation, leading to reduced reactivity in sterically demanding reactions .

Steric and Conformational Considerations

Steric congestion near the carbonyl group strongly impacts reactivity. For instance, ortho-methyl substitution in N,N-dimethyl-2-methylbenzamide (2k) resulted in trace esterification yields due to hindered access to the catalytic site .

Additionally, solvent-dependent studies on N,N-dimethylbenzamides reveal that substituents alter rotational barriers (ΔG‡) around the C–N bond. The hydroxyl group in 3-fluoro-2-hydroxy-N,N-dimethylbenzamide may form intramolecular hydrogen bonds with the carbonyl oxygen, stabilizing specific conformations and reducing rotational flexibility compared to non-hydroxylated analogs .

Hydrogen Bonding and Solid-State Behavior

Fluorine and hydroxyl groups participate in distinct non-covalent interactions. Fluorine can engage in weak F···H–N hydrogen bonds, as observed in aromatic amides, while hydroxyl groups form stronger O–H···O or O–H···F interactions . For example, in N-(2,3-difluorophenyl)-2-fluorobenzamide, F···H–N interactions contribute to crystal packing . The combination of fluorine and hydroxyl groups in 3-fluoro-2-hydroxy-N,N-dimethylbenzamide may lead to unique supramolecular architectures, enhancing crystallinity or solubility in polar solvents.

Comparative Reactivity in Metal-Catalyzed Reactions

N,N-Dimethylbenzamides with directing groups (e.g., N,O-bidentate groups) are effective in metal-catalyzed C–H activation. The hydroxyl group in 3-fluoro-2-hydroxy-N,N-dimethylbenzamide could serve as a directing group, akin to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates C–H functionalization via coordination to transition metals . However, competing coordination between the hydroxyl and fluorine moieties may complicate reaction pathways compared to simpler analogs.

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